molecular formula C22H24N2O3 B2984357 1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine CAS No. 301682-72-4

1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine

Cat. No.: B2984357
CAS No.: 301682-72-4
M. Wt: 364.445
InChI Key: LFKQPLWLQJISDW-UHFFFAOYSA-N
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Description

1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine is a synthetic piperazine derivative featuring a benzofuran core substituted with ethoxy (5-position) and phenyl (2-position) groups, linked via a carbonyl bridge to a 4-methylpiperazine moiety. The benzofuran scaffold contributes rigidity and aromaticity, while the ethoxy and phenyl substituents modulate electronic and steric properties.

Properties

IUPAC Name

(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-3-26-17-9-10-19-18(15-17)20(21(27-19)16-7-5-4-6-8-16)22(25)24-13-11-23(2)12-14-24/h4-10,15H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKQPLWLQJISDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)N3CCN(CC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine is a synthetic compound with a molecular formula of C22H24N2O3 and a molecular weight of 364.445 g/mol. This compound belongs to the benzofuran class, which has been associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and data.

Chemical Structure

The structure of this compound can be represented as follows:

SMILES CCOC1 CC2 C C C1 OC C2C O N3CCN CC3 C C4 CC CC C4\text{SMILES CCOC1 CC2 C C C1 OC C2C O N3CCN CC3 C C4 CC CC C4}

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with various biochemical pathways. Benzofuran derivatives are known to exhibit antimicrobial properties, likely through mechanisms such as enzyme inhibition and modulation of cell signaling pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial and fungal strains. In a study evaluating benzofuran-pyrazole hybrids, compounds exhibited minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against several pathogens .

Anticancer Activity

Research has also focused on the anticancer properties of benzofuran derivatives. A study on substituted benzofuran piperazines showed that these compounds inhibited cell proliferation in multiple cancer cell lines. The lead candidate demonstrated significant efficacy in inducing necrosis in cancer cells and exhibited good tolerance in vivo .

Anti-inflammatory Effects

Benzofuran derivatives have been associated with anti-inflammatory activities as well. In vitro studies have reported substantial anti-inflammatory effects, with compounds stabilizing human red blood cell (HRBC) membranes significantly .

Data Summary

Biological Activity Effectiveness Reference
AntimicrobialMIC: 2.50 - 20 µg/mL
AnticancerSignificant inhibition in cancer cell lines
Anti-inflammatoryHigh HRBC membrane stabilization

Case Study 1: Antimicrobial Efficacy

In a comparative study, several benzofuran derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain modifications to the benzofuran structure enhanced antimicrobial activity, particularly against Gram-positive bacteria.

Case Study 2: Anticancer Properties

A series of experiments conducted on murine models using the lead compound derived from benzofuran piperazines demonstrated notable tumor reduction in xenograft models, suggesting potential for further clinical development .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Core Structure and Substituent Variations

The table below summarizes key structural analogs and their biological activities:

Compound Name Core Structure Substituents Biological Activity References
Target Compound Benzofuran 5-Ethoxy, 2-phenyl, carbonyl Not specified in evidence -
JNJ7777120 Indole 5-Chloro, carbonyl H4R inverse agonist
1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine Naphthalene-propargyl 2,5-Dimethoxyphenyl, naphthoxy Immunomodulatory (CD4+/CD8+ stimulation)
RSe-1 Piperazine-selenium 3-Chloropropyl, diphenyl diselenide Antioxidant (EPR study)
1-(2-Chlorobenzyl)-4-methylpiperazine Benzyl 2-Chloro, methyl CYP2A13 inhibitor
Elopiprazole Benzofuran-pyrrole 4-Fluorophenyl-pyrrole Not specified
2.2. Key Structural and Functional Differences
  • Benzofuran vs. Indole derivatives like JNJ7777120 exhibit histamine H4 receptor (H4R) inverse agonism, critical for immune modulation . The benzofuran’s rigidity may enhance metabolic stability compared to indole.
  • Naphthalene-Propargyl vs. Benzofuran: The naphthalene-propargyl analog in demonstrates immunomodulatory activity by stimulating CD4+/CD8+ T-cells and myeloid populations, attributed to the naphthalene’s planar structure and propargyl’s reactivity. Complexation with β-cyclodextrin (β-CD) improves solubility, a strategy applicable to the target compound .
  • Selenium-Containing Piperazine (RSe-1) :

    • RSe-1 incorporates a selenide group, which may enhance antioxidant properties via redox activity. This contrasts with the ethoxy group in the target compound, which likely influences lipophilicity and metabolic pathways .
  • Benzylpiperazine Derivatives :

    • Analogs like 1-(2-chlorobenzyl)-4-methylpiperazine () inhibit cytochrome P450 2A13 (CYP2A13), a lung enzyme. The chloro substituent’s electronegativity and steric bulk may enhance enzyme inhibition compared to the target compound’s ethoxy group .
2.4. Receptor Selectivity and Pharmacological Implications
  • H4R vs. 5-HT1A : JNJ7777120’s indole scaffold targets H4R, while methoxyphenyl-piperazines () bind 5-HT1A receptors. The target’s benzofuran may offer unique selectivity profiles due to its fused oxygen heterocycle .
  • CCR5 Antagonists : Piperidine-piperazine hybrids () highlight the role of substituent size in receptor selectivity (e.g., CCR5 vs. muscarinic receptors). The target’s ethoxy-phenyl group may balance steric and electronic effects for selective binding .

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